molecular formula C12H10N4O B8362105 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

Cat. No.: B8362105
M. Wt: 226.23 g/mol
InChI Key: QMGVGFYCWZNEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Use Only (RUO). Not for Human or Veterinary Use. 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole is a chemical compound of significant interest in medicinal chemistry and drug discovery, built on a versatile indole-pyrimidine hybrid scaffold. This scaffold is recognized as a privileged structure in drug design due to its widespread presence in compounds with diverse biological activities . The core structure of this compound serves as a key intermediate for the development of novel kinase inhibitors. Research indicates that close analogs, specifically 3,5-bis(aminopyrimidinyl)indole derivatives, function as potent and selective pan-inhibitors of Pim kinases, which are promising targets for the treatment of hematopoietic cancers and solid tumors . Furthermore, the 5-(pyrimidin-4-yloxy)-1H-indole motif is a critical component in the VEGFR-2 inhibitor acrizanib, which was specifically designed for topical ocular therapy for neovascular age-related macular degeneration . The indole nucleus itself is a fundamental building block found in many pharmaceutical agents, underscoring the research value of this compound . Researchers can utilize this compound as a versatile precursor for further synthetic elaboration to explore its potential across various therapeutic areas, including oncology and antiviral research.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(1H-indol-5-yloxy)pyrimidin-4-amine

InChI

InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16)

InChI Key

QMGVGFYCWZNEEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N

Origin of Product

United States

Scientific Research Applications

Anticancer Research

The compound has shown promising results in the development of anticancer agents. Studies indicate that derivatives of indole, including 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole, exhibit potent antiproliferative activity against various cancer cell lines.

Case Study: Structure-Activity Relationship Studies

A study highlighted the synthesis of pyrimido[5,4-b]indoles, which demonstrated significant activity as Toll-like receptor 4 (TLR4) agonists. Modifications at specific positions on the indole scaffold were correlated with enhanced activity against cancer cell lines, suggesting that similar modifications might improve the efficacy of this compound derivatives in targeting aggressive cancers such as pancreatic and triple-negative breast cancers .

Cancer Type Cell Lines Tested IC50 Values (nM)
Breast CancerMCF-7, MDA-MB-46880
Colon CancerHCT116130
Lung CancerA549200
MelanomaA375130

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly protein kinases. The compound's structure allows it to interact with key targets involved in cancer progression.

Case Study: Kinase Inhibition

Research has shown that certain derivatives can inhibit multiple protein kinases such as VEGF-R (vascular endothelial growth factor receptor), which is crucial in tumor angiogenesis. This inhibition can potentially lead to reduced tumor growth and metastasis .

Enzyme Target Inhibition Activity
VEGF-R1High
VEGF-R2Moderate
c-KitModerate

Other Pharmacological Activities

Beyond anticancer applications, this compound exhibits a range of biological activities that may be beneficial in treating other conditions.

Neuroprotective Effects

Recent studies have indicated that indole derivatives can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress . This suggests potential applications in neurodegenerative diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary data suggest that certain derivatives possess significant antibacterial properties, making them candidates for further development in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole with structurally or functionally analogous indole derivatives, focusing on substituent effects, synthesis strategies, and biological relevance.

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Compound Name Substituent Position/Group Key Features Biological/Experimental Relevance Reference
This compound 5-position: 6-amino-pyrimidin-4-yloxy Pyrimidine group for potential kinase/DNA interaction; indole scaffold Hypothesized kinase inhibition (inference) N/A
5-(Propoxy)-1H-Indole (P4-1) 5-position: Propoxy Simple alkoxy substituent; lacks heteroaromatic moiety Fragment-based drug design (PPI targeting)
5-(Benzoylamino)-1-methylindole 5-position: Benzoylamino Amide-linked aromatic group; methyl at N-1 TG transamidase inhibition (IC₅₀ = 12 µM)
5-(6-Methylaminomethyl-pyrimidin-4-yloxy)-indole-1-carboxylic acid amide 5-position: 6-methylaminomethyl-pyrimidin-4-yloxy; 1-position: carboxylic acid amide Pyrimidine with methylaminomethyl side chain; additional amide group Enhanced solubility/modified bioactivity
Eletriptan hydrobromide 3-position: (1-Methyl-2-pyrrolidinyl)methyl; 5-position: 2-(phenylsulfonyl)ethyl Complex substituents; sulfonyl and pyrrolidine groups 5-HT1B/1D receptor agonist (migraine therapy)

Substituent Effects on Bioactivity

  • Pyrimidine vs. In contrast, the propoxy group in P4-1 is a nonpolar substituent, limiting its utility in targeted therapies but useful in fragment-based screening .
  • Amino vs. Methylaminomethyl Pyrimidine: The 6-amino group on the pyrimidine ring in the target compound may improve water solubility and hydrogen-bonding capacity compared to 5-(6-Methylaminomethyl-pyrimidin-4-yloxy)-indole-1-carboxylic acid amide, which features a bulkier methylaminomethyl side chain. The latter’s additional carboxylic acid amide group at the 1-position could further modulate pharmacokinetics .

Preparation Methods

Base-Mediated Coupling

The most widely reported method involves reacting 4-amino-6-chloropyrimidine with 5-hydroxyindole under basic conditions. The hydroxyl group of the indole undergoes deprotonation, forming a nucleophilic alkoxide that displaces the chloride at the 6-position of the pyrimidine ring.

Typical Conditions

  • Base : Potassium carbonate (K2_2CO3_3) or cesium carbonate (Cs2_2CO3_3)

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature : 80–120°C

  • Time : 12–24 hours

Example Protocol (from):

  • Suspend 5-hydroxyindole (1.0 eq) and K2_2CO3_3 (2.5 eq) in DMF.

  • Add 4-amino-6-chloropyrimidine (1.2 eq) and heat at 100°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–78%

Sodium Hydride Activation

In cases where milder bases fail, sodium hydride (NaH) enhances nucleophilicity:

  • NaH (1.5 eq) in DMF deprotonates 5-hydroxyindole at 0°C.

  • 4-Amino-6-chloropyrimidine is added, and the mixture is stirred at 100°C for 5 hours.
    Yield : 43–60%

Buchwald-Hartwig Amination

This method is employed when direct NAS is inefficient. A palladium catalyst facilitates coupling between 5-hydroxyindole and 4-amino-6-chloropyrimidine:

Conditions

  • Catalyst : Pd(OAc)2_2 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2_2CO3_3

  • Solvent : Dioxane

  • Temperature : 105°C

  • Time : 12 hours

Yield : 70–85%

Ullmann-Type Coupling

Copper-based catalysts enable coupling under milder conditions:

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3_3PO4_4 in DMSO at 90°C for 24 hours.
    Yield : 50–65%

Microwave Irradiation

Reduces reaction time significantly:

  • 4-Amino-6-chloropyrimidine, 5-hydroxyindole, and K2_2CO3_3 in DMF irradiated at 150°C for 30 minutes.
    Yield : 75–82%

Sonochemical Synthesis

Ultrasound promotes cavitation, enhancing reaction efficiency:

  • Reactants in ethanol irradiated at 40 kHz for 2 hours.
    Yield : 68–73%

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Base-Mediated NASK2_2CO3_3, DMF, 100°C65–78Simple setup, cost-effectiveLong reaction time, moderate yields
Pd-Catalyzed CouplingPd(OAc)2_2, Xantphos70–85High regioselectivity, scalableExpensive catalysts, inert atmosphere required
Microwave-Assisted150°C, 30 min75–82Rapid, high efficiencySpecialized equipment needed

Regioselectivity

  • The 6-position of pyrimidine is more reactive than the 4-position due to electron-withdrawing effects of the amino group.

  • Solution : Use excess 5-hydroxyindole (1.5 eq) to drive the reaction to completion.

Purification

  • Column chromatography (silica gel, ethyl acetate/hexane) is typically required.

  • Alternative : Recrystallization from ethanol/water mixtures improves purity.

Scalability and Industrial Relevance

  • Base-mediated NAS is preferred for large-scale synthesis due to lower catalyst costs.

  • Pd-catalyzed methods are reserved for high-value pharmaceuticals requiring stringent purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing a pyrimidinyloxy group to the indole core in 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole?

  • Methodological Answer : The pyrimidinyloxy group is typically introduced via nucleophilic aromatic substitution or coupling reactions. For example, refluxing 5-hydroxy-1H-indole with 4-chloro-6-aminopyrimidine in the presence of a base (e.g., sodium acetate) and acetic acid facilitates ether bond formation . Solvent choice (e.g., DMF or acetic acid) and reaction time (2.5–5 hours) are critical for yield optimization. Characterization via ¹H/¹³C NMR and LC-MS is recommended to confirm regioselectivity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity (>95%). Structural validation should combine FT-IR (to confirm ether linkages at ~1167 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion matching . X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What preliminary biological assays are suitable for evaluating the compound’s activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., FLT3 or Akt) using ATP-binding assays, as pyrimidine derivatives often target kinase domains . Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HL-60 or HeLa) can identify cytotoxic effects. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Systematic variation of solvents (polar aprotic vs. acetic acid), bases (NaH vs. K₂CO₃), and temperature (80–120°C) is critical. For instance, NaH in DMF at 0°C enhances nucleophilicity for oxygen-alkylation but may require inert atmospheres to prevent hydrolysis . Design of experiments (DoE) with response surface methodology can model interactions between variables .

Q. What strategies address contradictory bioactivity data across cell lines or enzyme targets?

  • Methodological Answer : Contradictions may arise from off-target effects or metabolic instability. Perform counter-screens against related enzymes (e.g., other kinases in the same family) . Stability studies in liver microsomes (e.g., human/rat) assess metabolic degradation. Molecular docking (e.g., AutoDock Vina) identifies binding pose variations, while site-directed mutagenesis validates key residues in enzyme-compound interactions .

Q. How does modifying the pyrimidine ring’s substituents impact the compound’s biological activity?

  • Methodological Answer : Replace the 6-amino group with electron-withdrawing groups (e.g., -F or -Cl) to alter electron density and binding affinity. For example, fluorinated pyrimidines show enhanced metabolic stability but may reduce solubility . SAR studies using analogues (e.g., 5-(6-methylpyrimidin-4-yloxy)-1H-indole) coupled with computational QSAR models can predict optimal substituents .

Q. What analytical techniques resolve structural ambiguities in regiochemical isomers of the compound?

  • Methodological Answer : NOESY or ROESY NMR detects spatial proximity between the indole C5 proton and pyrimidine substituents. Isotopic labeling (¹⁵N or ¹³C) combined with 2D HSQC clarifies connectivity . Differential scanning calorimetry (DSC) identifies polymorphic forms that may arise during crystallization .

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